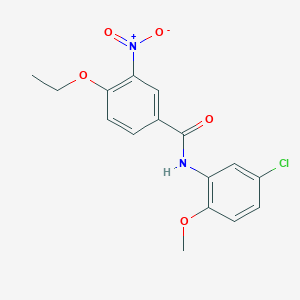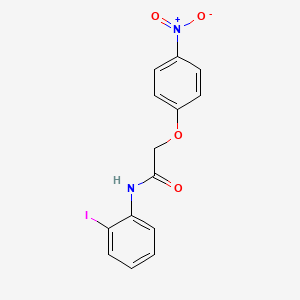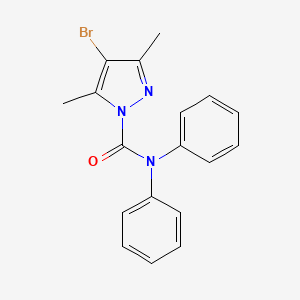
quinolin-8-yl 1,3-diphenyl-1H-pyrazole-4-carboxylate
Overview
Description
Quinolin-8-yl 1,3-diphenyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that combines the structural features of quinoline and pyrazole. This compound is of significant interest due to its potential pharmacological properties and its role in various chemical reactions. The unique structure of this compound makes it a valuable target for synthetic chemists and researchers in the fields of medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl 1,3-diphenyl-1H-pyrazole-4-carboxylate typically involves the condensation of quinoline derivatives with pyrazole derivatives. One common method involves the reaction of 6-bromo-4-chloroquinoline-3-carboxamide with 1-methyl-4-BPin-1H-pyrazole under tetrahydrofuran solvent medium . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to enhance efficiency and reduce production costs. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl 1,3-diphenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize specific functional groups within the compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed to reduce carbonyl groups or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation reactions may yield quinolin-8-yl 1,3-diphenyl-1H-pyrazole-4-carboxylic acid, while reduction reactions may produce corresponding alcohols or amines.
Scientific Research Applications
Quinolin-8-yl 1,3-diphenyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, leveraging its unique structural features to design drugs with improved efficacy and reduced toxicity.
Mechanism of Action
The mechanism of action of quinolin-8-yl 1,3-diphenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it may act as an inhibitor of phosphodiesterase enzymes, which play a role in various cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Quinolin-8-yl 1,3-diphenyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline scaffold and exhibit similar pharmacological properties, but may differ in their specific biological activities and applications.
Pyrazole derivatives: Compounds containing the pyrazole ring are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
1,3,4-Oxadiazole linked quinolinyl-pyrazole derivatives: These compounds combine the structural features of quinoline and pyrazole with an oxadiazole bridge, resulting in unique biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of quinoline and pyrazole moieties, which imparts distinct chemical and biological properties that are not observed in other related compounds.
Properties
IUPAC Name |
quinolin-8-yl 1,3-diphenylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O2/c29-25(30-22-15-7-11-19-12-8-16-26-24(19)22)21-17-28(20-13-5-2-6-14-20)27-23(21)18-9-3-1-4-10-18/h1-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEORRJHSGMOQOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)OC3=CC=CC4=C3N=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3658655.png)
![ETHYL 2-{2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE](/img/structure/B3658661.png)
![3-{2-[(4-ethylphenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B3658672.png)


![[2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate](/img/structure/B3658688.png)
![N-[4-chloro-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3658689.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-nitrobenzamide](/img/structure/B3658697.png)

![N~2~-(2-chlorobenzyl)-N-(3-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B3658703.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yl)benzamide](/img/structure/B3658707.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B3658712.png)
![2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(3,5-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B3658717.png)
